molecular formula C5H4ClN5 B11915287 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11915287
M. Wt: 169.57 g/mol
InChI Key: VDEKWYOMNWUSOI-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 7th position and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms such as N-oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C5H4ClN5/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H2,7,9,10)

InChI Key

VDEKWYOMNWUSOI-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1N=C(N=C2Cl)N

Origin of Product

United States

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